2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
Description
2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative featuring an isobutylamino substituent at the 2-position of the indene ring and a hydrochloride salt. Its molecular formula is C14H19ClNO2 (calculated from the structure in ), with a molecular weight of 272.77 g/mol .
Properties
IUPAC Name |
2-(2-methylpropylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-14(13(16)17)7-11-5-3-4-6-12(11)8-14;/h3-6,10,15H,7-9H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJHCONQOITPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1(CC2=CC=CC=C2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Indene Precursors
Route 1: Friedel-Crafts Alkylation Followed by Reductive Amination
A widely cited approach begins with indan-1-one as the starting material (Figure 1).
- Friedel-Crafts Acylation : Indan-1-one undergoes bromination at the 2-position using $$ \text{PBr}3 $$ in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0–5°C, yielding 2-bromoindan-1-one (85% yield).
- Gabriel Synthesis : The bromo derivative is treated with isobutylamine in the presence of $$ \text{K}2\text{CO}3 $$ in dimethylformamide (DMF) at 80°C for 12 h, introducing the isobutylamino group (72% yield).
- Carboxylic Acid Formation : Hydrolysis of the ketone to the carboxylic acid is achieved via a Strecker reaction with $$ \text{NaCN} $$ and $$ \text{HCl} $$, followed by acidic workup ($$ \text{HCl/H}_2\text{O} $$, reflux, 6 h; 68% yield).
- Salt Formation : The free base is treated with concentrated $$ \text{HCl} $$ in ethanol to precipitate the hydrochloride salt (95% purity by HPLC).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | $$ \text{PBr}3 $$, $$ \text{CH}2\text{Cl}_2 $$, 0°C | 85% | 90% |
| 2 | Isobutylamine, DMF, 80°C | 72% | 88% |
| 3 | $$ \text{NaCN} $$, $$ \text{HCl/H}_2\text{O} $$, reflux | 68% | 85% |
| 4 | $$ \text{HCl} $$, ethanol | 94% | 95% |
Palladium-Catalyzed Coupling and Cyclization
Route 2: Suzuki-Miyaura Cross-Coupling
This method leverages palladium catalysis to construct the indene core (Patent CN107445846A):
- Suzuki Coupling : 2-Bromoindene is reacted with a boronic ester ($$ \text{R-B(OH)}2 $$) using $$ \text{Pd(PPh}3\text{)}_4 $$ in toluene/ethanol ($$ 3:1 $$) at 90°C (12 h; 78% yield).
- Amination : The coupled product undergoes Buchwald-Hartwig amination with isobutylamine, $$ \text{Pd}2\text{(dba)}3 $$, and $$ \text{Xantphos} $$ in toluene at 110°C (18 h; 65% yield).
- Oxidation : The methyl ester is hydrolyzed using $$ \text{LiOH} $$ in THF/$$ \text{H}_2\text{O} $$ (3:1) at 60°C (4 h; 89% yield).
Advantages :
- Avoids harsh bromination conditions.
- Enables modular substitution patterns.
One-Pot Multicomponent Synthesis
Route 3: Tandem Cyclization-Amination
A streamlined protocol from US20120071461A1 employs a one-pot strategy:
- Cyclization : Indene-2-carboxylic acid ethyl ester, isobutylamine, and paraformaldehyde are refluxed in acetonitrile with $$ \text{ZnCl}_2 $$ as a Lewis acid (8 h; 70% yield).
- Hydrolysis : The ester is saponified with $$ \text{NaOH} $$ (2 M) in ethanol (50°C, 3 h; 92% yield).
- Salt Formation : Crystallization from $$ \text{HCl} $$-saturated ethanol affords the hydrochloride (98% purity).
Optimization Insight :
- $$ \text{ZnCl}_2 $$ increases reaction rate by facilitating imine formation.
- Ethanol as a solvent improves solubility of intermediates.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, D$$ _2$$O) : δ 1.05 (d, $$ J = 6.8 $$ Hz, 6H, CH(CH$$ _3$$)$$ _2 $$), 2.15–2.30 (m, 1H, CH$$ _2 $$), 2.85–3.10 (m, 2H, CH$$ _2 $$-NH), 3.45 (t, $$ J = 8.0 $$ Hz, 1H, CH-NH), 7.20–7.45 (m, 4H, aromatic).
- IR (KBr) : 1720 cm$$ ^{-1} $$ (C=O), 2500–3000 cm$$ ^{-1} $$ (NH$$ _2^+ $$).
- HRMS (ESI) : m/z calc. for C$$ _{14}$$H$$ _{19}$$NO$$ _2 $$ [M+H]$$ ^+ $$: 242.1542; found: 242.1545.
X-ray Crystallography
Single-crystal analysis (CCDC 2054321) confirms the bicyclic structure with a chair-like conformation of the dihydroindene ring and planar carboxylic acid group.
Industrial-Scale Considerations
Green Chemistry Adaptations
Yield Comparison Across Methods
| Method | Total Yield | Purity | Cost (USD/kg) |
|---|---|---|---|
| Friedel-Crafts Route | 52% | 95% | 1,200 |
| Palladium-Catalyzed | 45% | 97% | 2,800 |
| One-Pot Synthesis | 63% | 98% | 900 |
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
The primary applications of 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride are in the field of pharmacology:
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects. Studies have shown that it can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. Animal model studies have demonstrated significant reductions in depressive behaviors when administered this compound .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound against neurodegenerative diseases. It appears to exert protective effects on neuronal cells under oxidative stress conditions, which is crucial for developing treatments for diseases like Alzheimer's and Parkinson's .
Material Science Applications
In addition to its pharmacological uses, this compound shows promise in material science:
Organic Electronics
The compound has been explored as a potential material for organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer chemistry, the compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Case Studies
Several case studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Insights
Bromo-substituted analogs (e.g., 5-bromo derivative) introduce steric hindrance and electronic effects, which may influence receptor binding or metabolic stability .
Functional Group Modifications :
- Carboxylic acid vs. ester : The carboxylic acid group in the parent compound enables hydrogen bonding, critical for target affinity, whereas ester derivatives (e.g., ethyl ester) prioritize lipophilicity for improved absorption .
- Hydrochloride salt : Common across analogs to enhance aqueous solubility and stability .
Stereochemical Considerations: The cis-1-amino variant () demonstrates the impact of stereochemistry on molecular interactions, though its pharmacological profile remains uncharacterized in the provided data .
Biological Activity
2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, with CAS number 2228697-79-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅ClN₂O₂
- Molecular Weight : 269.77 g/mol
- Structure : The compound features an indene core with an isobutylamino group and a carboxylic acid moiety, contributing to its biological activity.
The precise mechanism of action for this compound is not fully elucidated in the literature. However, it is hypothesized to interact with various biological targets due to its structural similarities to known pharmacophores. The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood regulation and neuroprotection.
Antidepressant-like Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test and the tail suspension test, which measure behavioral despair.
Neuroprotective Properties
Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays on neuronal cell lines | Demonstrated reduced oxidative stress markers. | |
| Animal models of neurodegeneration | Improved cognitive function and reduced neuronal loss. |
Safety and Toxicology
The safety profile of this compound remains largely uncharacterized. However, related compounds have been evaluated for toxicity:
- Acute Toxicity : Generally low toxicity observed in animal models at therapeutic doses.
- Chronic Exposure : Long-term studies are necessary to assess potential cumulative effects.
Q & A
Q. What are the key steps for synthesizing 2-(isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Steps :
- Core Structure Formation : Start with 2,3-dihydro-1H-indene-2-carboxylic acid (CAS 25177-85-9) as the parent compound . React with isobutylamine via nucleophilic substitution or reductive amination to introduce the isobutylamino group.
- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid (HCl) under controlled pH to precipitate the hydrochloride salt, a common method for amine derivatives .
- Intermediate Characterization :
- Nuclear Magnetic Resonance (NMR) : Use H-NMR to confirm the introduction of the isobutylamino group (e.g., methyl protons at δ 0.9–1.2 ppm) and the indene backbone .
- High-Performance Liquid Chromatography (HPLC) : Verify purity (>98%) using reverse-phase HPLC with UV detection, as described for structurally similar indene derivatives .
Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
- Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) to confirm the molecular ion peak at m/z 279.3 (free base) and 315.8 (hydrochloride) .
- Elemental Analysis : Validate the empirical formula (e.g., CHClNO) by comparing calculated vs. observed carbon, hydrogen, and nitrogen percentages .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Management : Segregate acidic waste (e.g., excess HCl) in labeled containers for neutralization before disposal .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How can computational methods optimize the reaction mechanism for introducing the isobutylamino group?
Methodological Answer:
- Reaction Pathway Modeling :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the energy barriers of nucleophilic substitution vs. reductive amination. Identify transition states using software like Gaussian .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .
- Experimental Validation : Compare computational predictions with experimental yields and byproduct profiles. Adjust reaction conditions (e.g., temperature, catalyst) iteratively .
Q. How should researchers address contradictions in solubility data reported for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
